

5-Iodocytosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

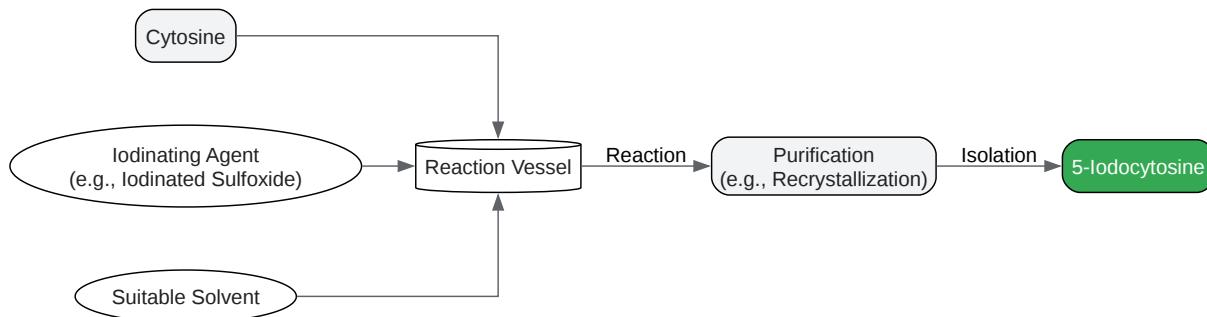
Compound Name: *5-Iodocytosine*

Cat. No.: B072790

[Get Quote](#)

This guide provides an in-depth exploration of **5-Iodocytosine**, a halogenated derivative of the nucleobase cytosine. We will delve into its fundamental properties, synthesis, and multifaceted applications in contemporary research and pharmaceutical development. This document is intended to serve as a valuable resource for scientists and researchers, offering both foundational knowledge and practical insights.

Core Properties of 5-Iodocytosine


5-Iodocytosine is a modified pyrimidine that has garnered significant interest in various scientific fields. Its unique properties, stemming from the introduction of an iodine atom at the 5th position of the cytosine ring, make it a valuable tool in molecular biology, crystallography, and medicinal chemistry.

Property	Value	Source(s)
CAS Number	1122-44-7	[1] [2]
Molecular Formula	C ₄ H ₄ IN ₃ O	[1] [2]
Molecular Weight	237.00 g/mol	
Appearance	White to off-white or light yellow crystalline powder	[3] [4]
Melting Point	~285-290°C	[3]
Solubility	Soluble in formic acid (50 mg/mL)	
Storage Temperature	-20°C	

Synthesis of 5-Iodocytosine

The primary method for synthesizing **5-Iodocytosine** involves the direct halogenation of cytosine. This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring.

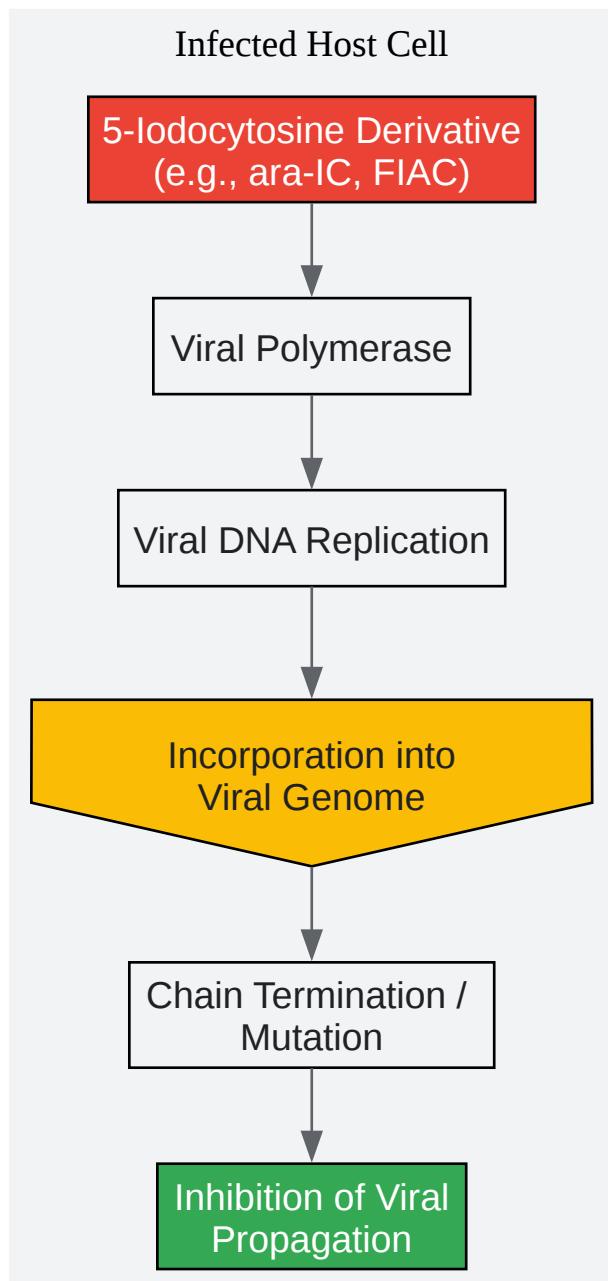
A commonly employed method is the reaction of cytosine with an iodinating agent in a suitable solvent system. One such approach involves the use of iodinated sulfoxide.[\[3\]](#) The causality behind this choice of reactants lies in the ability of the iodinating agent to generate an electrophilic iodine species that readily attacks the cytosine ring. The reaction is typically carried out under controlled temperature and pH to ensure specificity and maximize yield.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-Iodocytosine**.

Applications in Research and Development

The utility of **5-Iodocytosine** is broad, with significant applications in structural biology, medicinal chemistry, and as a synthetic intermediate.


Structural Biology and X-ray Crystallography

The presence of the heavy iodine atom makes **5-Iodocytosine** a powerful tool in X-ray crystallography for solving the phase problem. When incorporated into nucleic acids, the anomalous scattering from the iodine atom can be used in techniques like Single Anomalous Dispersion (SAD) to determine the three-dimensional structure of DNA and RNA molecules and their complexes with proteins. This has been instrumental in elucidating the architecture of various biological macromolecules.

Medicinal Chemistry and Drug Development

5-Iodocytosine and its derivatives have been investigated for their potential therapeutic properties, particularly as antiviral agents.^[4] The rationale behind this is that the modified nucleobase can be incorporated into the viral genome during replication, leading to mutations and inhibition of viral propagation.

For instance, 1- β -D-Arabinofuranosyl-**5-iodocytosine** (ara-IC) has demonstrated inhibitory effects against several DNA viruses, including herpes viruses.^{[5][6]} Studies have shown that its antiviral activity is comparable to that of other nucleoside analogs like 5-iodo-2'-deoxyuridine (IUDR).^{[5][6]} Furthermore, 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-**5-iodocytosine** (FIAC) has been identified as a selective agent against human cytomegalovirus.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antiviral action for **5-Iodocytosine** derivatives.

Synthetic Intermediate

5-Iodocytosine serves as a versatile precursor for the synthesis of other modified nucleobases. The iodine atom can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the C5 position. This has been utilized in the synthesis of molecules like pyrrolocytosine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **5-Iodocytosine**.

Hazard Identification:

- GHS Pictogram: GHS07 (Harmful)
- Signal Word: Warning
- Hazard Statement: H302 (Harmful if swallowed)[4]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[9]
- Skin Protection: Handle with gloves and wear appropriate protective clothing.[9]
- Respiratory Protection: Use a dust mask type N95 (US) or equivalent.

Storage and Handling:

- Store in a dry, cool, and well-ventilated place in a tightly closed container.[3][9]
- Keep in a dark place, as it can decompose under bright or ultraviolet light.[3]
- Avoid formation of dust and aerosols.[9]

Experimental Protocol: A Guideline for Use

The following is a generalized protocol for the use of **5-Iodocytosine** as a starting material in a synthetic reaction. This should be adapted based on the specific reaction being performed.

Objective: To use **5-Iodocytosine** as a precursor in a palladium-catalyzed cross-coupling reaction.

Materials:

- **5-Iodocytosine**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Coupling partner (e.g., a boronic acid)
- Base (e.g., K_2CO_3)
- Anhydrous solvent (e.g., DMF or dioxane)
- Reaction flask, condenser, and magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.
- Reaction Setup: To the reaction flask, add **5-Iodocytosine**, the coupling partner, the base, and the palladium catalyst.
- Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe.
- Inert Atmosphere: Purge the reaction flask with an inert gas for several minutes.
- Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and any inorganic salts.
- Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired modified nucleobase.

This protocol is a self-validating system in that the progress and outcome are continually monitored (Step 5) and the final product is purified to a high standard (Step 7), ensuring the integrity of the experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Iodocytosine [webbook.nist.gov]
- 2. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-44-7 Name: 5-Iodocytosine [xixisys.com]
- To cite this document: BenchChem. [5-Iodocytosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072790#5-iodocytosine-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com